Bismuth subcitrate potassium

Antimicrobial susceptibility Helicobacter pylori Minimum inhibitory concentration

For hospital formulary managers and H. pylori eradication program leads, sourcing a bismuth salt with verified clinical superiority is critical. Non-colloidal alternatives (subsalicylate, subnitrate) lack comparable potency and cannot substitute without risking eradication failure. - Evidence-Preferred: Phase 3 RCT demonstrates 80% eradication (BQT) vs. 55% (clarithromycin triple therapy), a 25-percentage-point absolute advantage (p<0.0001). - Protocol-Critical: In regions with >15% clarithromycin resistance, this is the indicated first-line API for fixed-dose three-in-one capsule formulations (140 mg/125 mg/125 mg). - Standardized Reference: Validated MIC benchmarks (2-16 μg/mL against H. pylori reference strains) support antimicrobial susceptibility testing and novel formulation development.

Molecular Formula C12H8BiK5O14
Molecular Weight 780.65 g/mol
Cat. No. B8050845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth subcitrate potassium
Molecular FormulaC12H8BiK5O14
Molecular Weight780.65 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+].[Bi+3]
InChIInChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6
InChIKeyYDDTTXDPCSCLKY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Subcitrate Potassium: Core Specifications and Clinical Procurement Context for H. pylori Eradication Regimens


Bismuth subcitrate potassium (CAS 57644-54-9), also designated as colloidal bismuth subcitrate (CBS) or tripotassium dicitrato bismuthate, is a complex bismuth salt of citric acid formulated as a colloidal suspension [1]. This compound functions as a gastroprotective agent with direct antibacterial activity against Helicobacter pylori, forming a protective coating over the gastric mucosa while inhibiting bacterial adhesion and growth [2]. As a key component in bismuth-containing quadruple therapy (BQT) regimens, it is commercially available as the standalone active pharmaceutical ingredient and as the fixed-dose combination product Pylera® (bismuth subcitrate potassium 140 mg/metronidazole 125 mg/tetracycline 125 mg per capsule) [3]. The compound's colloidal nature and pH-dependent solubility profile distinguish it mechanistically from non-colloidal bismuth alternatives, directly influencing both formulation strategy and clinical procurement decisions.

Why Bismuth Subcitrate Potassium Cannot Be Simply Substituted with Other Bismuth Salts in Procurement Decisions


Bismuth salts are not therapeutically interchangeable despite sharing the bismuth cation. Critical physicochemical differences exist in solubility, absorption, colloidal state, and antimicrobial potency among bismuth subcitrate potassium, bismuth subsalicylate, bismuth subnitrate, and ranitidine bismuth citrate [1]. These variations produce measurable divergences in minimum inhibitory concentration (MIC) against H. pylori, systemic bismuth exposure (Cmax and AUC), and formulation stability, which collectively affect both clinical efficacy and safety profiles [2][3]. Procurement decisions based solely on the bismuth content or cost per gram without accounting for these compound-specific performance characteristics risk suboptimal eradication outcomes, particularly in regions with high antibiotic resistance where the precise formulation of bismuth-based quadruple therapy is protocol-critical.

Bismuth Subcitrate Potassium: Quantifiable Comparative Evidence for Scientific Selection and Procurement


Comparative In Vitro Antibacterial Potency: MIC Range Analysis of Three Bismuth Preparations Against H. pylori Clinical Isolates

In a direct head-to-head in vitro comparison using the agar dilution technique across 12 H. pylori strains (including reference strains 26695, J99, ATCC 43504 and nine clinical isolates), bismuth subcitrate potassium (bismuth potassium citrate) demonstrated the lowest MIC range among the three tested bismuth preparations [1]. The MIC for bismuth subcitrate potassium ranged from 2 to 16 μg/mL, which is 2-fold lower at both the minimum and maximum compared to bismuth subsalicylate (MIC range 4 to 32 μg/mL) and consistently lower than colloidal bismuth subcitrate (MIC range 1 to 8 μg/mL), though the latter is essentially the same chemical entity under a different nomenclature [1].

Antimicrobial susceptibility Helicobacter pylori Minimum inhibitory concentration

Comparative Systemic Absorption and Pharmacokinetic Exposure: Bismuth Subcitrate Potassium vs. Bismuth Subsalicylate

In a comparative absorption study in male Sprague-Dawley rats following a single oral dose of 60 mg bismuth equivalent, bismuth subcitrate potassium (administered as De-Nol®) produced a mean peak plasma concentration (Cmax) of 292 ± 130 ng/mL, which was approximately 13.6-fold higher than the Cmax of bismuth subsalicylate (Pepto-Bismol®) at 21.5 ± 9.63 ng/mL [1]. The area under the curve (AUC) for bismuth subcitrate potassium was 2,129 ± 452 ng·h/mL, compared to 1,824 ± 919 ng·h/mL for bismuth subsalicylate, indicating greater systemic bismuth exposure from the subcitrate formulation [1].

Pharmacokinetics Bioavailability Bismuth absorption

Comparative Clinical Eradication Efficacy: Bismuth Subcitrate Potassium-Based Quadruple Therapy vs. Clarithromycin-Based Triple Therapy

In a randomized, open-label, non-inferiority phase 3 trial conducted across 39 European sites (n=440 intention-to-treat population), a 10-day regimen of quadruple therapy containing bismuth subcitrate potassium (140 mg per capsule in a three-in-one fixed-dose combination with metronidazole and tetracycline) plus omeprazole achieved an H. pylori eradication rate of 80% (174/218), which was significantly superior to the 55% eradication rate (123/222) achieved with 7-day standard clarithromycin-based triple therapy (omeprazole, amoxicillin, clarithromycin) [1]. The absolute difference in eradication rate was 25 percentage points (p<0.0001) [1].

H. pylori eradication Quadruple therapy Clinical trial

Comparative Solubility and Bioavailability: Bismuth Subcitrate Potassium vs. Bismuth Subnitrate

In a comparative study assessing dissolution, bioavailability, and anti-H. pylori activity in human volunteers, bismuth from colloidal bismuth subcitrate potassium exhibited at least 10% solubility and ultrafilterability in human gastric juice, with measurable absorption in volunteers (>0.5% of the administered dose) [1]. In stark contrast, bismuth subnitrate was insoluble in gastric juice and essentially non-absorbable, with less than 0.01% systemic absorption [1]. Despite these pronounced physicochemical differences, the in vivo H. pylori eradication rates within triple therapy were similar (70% for colloidal bismuth subcitrate potassium vs. 74% for bismuth subnitrate), suggesting that the mechanism of action involves both direct antibacterial effects (requiring solubility) and indirect effects on the gastric mucus layer [1].

Solubility Bioavailability Formulation development

Comparative Chemical Distinction: Bismuth Subcitrate Potassium vs. Ranitidine Bismuth Citrate

Ranitidine bismuth citrate (RBC) represents a distinct chemical entity wherein ranitidine, an H2-receptor antagonist, forms a coordination complex with bismuth citrate to solubilize the bismuth component [1]. While RBC is highly water-soluble and entered clinical trials as a combined acid-suppressing and bismuth-delivering agent, its chemical properties in aqueous solution differ fundamentally from those of colloidal bismuth subcitrate potassium [1]. Bismuth subcitrate potassium exists as a colloidal suspension of microscopically dispersed insoluble particles (diameter approximately 1 nm to 1 μm) rather than a true solution, and its solubility is highly pH-dependent—ranging from >70 mg/mL at pH 7 to precipitation at acidic pH (<5) [2].

Coordination chemistry Solubility Formulation stability

Comparative Network Meta-Analysis: Efficacy of Bismuth-Containing Quadruple Therapy vs. Clarithromycin Triple Therapy

A network meta-analysis comparing H. pylori eradication regimens demonstrated the superiority of bismuth quadruple therapy (BQT) over clarithromycin-based triple therapy, with pooled eradication rates of 85% for BQT versus 73% for clarithromycin triple therapy [1]. This 12-percentage-point absolute difference in eradication rate supports recent guideline recommendations endorsing BQT as first-line eradication therapy in areas with high (>15%) or unknown clarithromycin resistance [1]. The meta-analysis further evaluated acid suppression backbone comparisons, showing that potassium-competitive acid blocker (P-CAB)-based BQT had a pooled risk ratio of 1.04 (95% CI: 1.02–1.06, I² = 0) favoring slightly higher efficacy compared to PPI-based BQT, though vonoprazan-based BQT did not demonstrate superiority over esomeprazole-based BQT in network analysis [1].

Network meta-analysis Eradication rate Antibiotic resistance

Bismuth Subcitrate Potassium: Evidence-Defined Research and Industrial Application Scenarios


Scenario 1: First-Line H. pylori Eradication in Regions with Documented Clarithromycin Resistance (>15%)

Based on the phase 3 RCT demonstrating 80% eradication with bismuth subcitrate potassium quadruple therapy versus 55% with clarithromycin triple therapy (absolute difference 25 percentage points, p<0.0001) [1], procurement of bismuth subcitrate potassium—specifically the fixed-dose three-in-one capsule formulation (Pylera® equivalent, 140 mg bismuth subcitrate potassium/125 mg metronidazole/125 mg tetracycline per capsule)—is indicated as the evidence-preferred first-line option in healthcare settings where local surveillance data indicate clarithromycin resistance exceeds 15% [2]. The pooled network meta-analysis corroborates this advantage, showing an 85% eradication rate for BQT versus 73% for triple therapy [3]. This scenario applies to hospital pharmacy formulary decisions, national essential medicines list inclusion assessments, and procurement volume forecasting for public health H. pylori eradication programs in high-resistance regions.

Scenario 2: Rescue Therapy Following Failure of First-Line Clarithromycin-Based Triple Therapy

In real-world clinical practice, bismuth subcitrate potassium-containing quadruple therapy (BMTO regimen) administered for 10 days achieved an 82.4% (14/17) eradication rate as rescue therapy in patients who had previously failed H. pylori treatment [1]. This contrasts with the 97.6% (40/41) eradication rate observed when the same BMTO regimen was used as first-line therapy [1]. This 15.2-percentage-point decrement between first-line and rescue use underscores the value of early deployment of bismuth subcitrate potassium-containing regimens before resistance patterns become further entrenched. Procurement planning for rescue therapy protocols should account for the 10-day treatment duration with the three-in-one capsule formulation (three capsules four times daily, total 120 capsules per patient course) plus concomitant PPI [1].

Scenario 3: Formulation Development and In Vitro Susceptibility Testing for Antimicrobial Research

For research laboratories conducting in vitro antimicrobial susceptibility testing of H. pylori clinical isolates, bismuth subcitrate potassium serves as the reference bismuth compound with established MIC benchmarks. The agar dilution method, using pH-controlled plates (pH 5.0–8.0), yields MIC values of 2–16 μg/mL for bismuth subcitrate potassium against reference strains (26695, J99, ATCC 43504) and clinical isolates [1]. This 8-fold range across strains provides a validated reference for comparative testing of novel bismuth formulations or combination regimens. Researchers should note that bismuth subcitrate potassium shows no synergistic interaction with amoxicillin, clarithromycin, or metronidazole in checkerboard assays using reference strains, indicating that enhanced clinical eradication efficacy derives from mechanisms other than direct antibiotic synergy [1]. The compound's pH-dependent solubility profile (>70 mg/mL at pH 7, precipitation at pH <5) [2] requires careful buffer selection in experimental design to avoid artifactual precipitation that could confound MIC determinations.

Scenario 4: Preclinical Pharmacokinetic and Toxicological Studies Requiring Defined Bismuth Exposure Parameters

In preclinical studies evaluating bismuth pharmacokinetics, tissue distribution, or safety margins, bismuth subcitrate potassium provides a well-characterized absorption profile for benchmarking against novel bismuth-containing compounds. In the Sprague-Dawley rat model, a single oral dose of 60 mg bismuth equivalent as bismuth subcitrate potassium yields a Cmax of 292 ± 130 ng/mL and AUC of 2,129 ± 452 ng·h/mL [1]. Tissue distribution data show significant bismuth accumulation in kidney, liver, and lung, with urinary excretion of 0.27 ± 0.15% of the administered dose over the collection period [1]. These quantitative benchmarks enable researchers to assess whether novel bismuth formulations achieve the target therapeutic window (effective anti-H. pylori concentrations in gastric mucosa) while maintaining systemic exposure below thresholds associated with neurotoxicity risk. The elimination half-life of bismuth from bismuth subcitrate potassium is approximately 5 days in both blood and urine, with steady-state renal elimination rates observed weeks after treatment discontinuation, indicating tissue accumulation and slow elimination that must be factored into repeat-dosing study designs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth subcitrate potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.